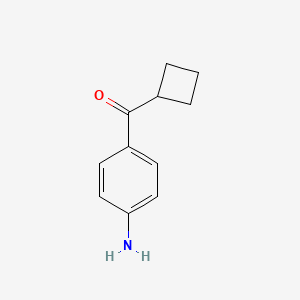

4-Cyclobutanecarbonylaniline

Description

Contextualization within Organic Synthesis and Chemical Discovery

Organic synthesis is dedicated to the construction of complex molecular architectures from simpler, more readily available starting materials. nih.gov In this context, compounds like those in the 4-cyclobutanecarbonylaniline family serve as crucial building blocks. The future of organic synthesis relies on developing efficient and selective methods to create these architectures, and the use of strained ring systems like cyclobutane (B1203170) provides access to novel chemical transformations and molecular frameworks. researchgate.net

The synthesis of cyclobutane derivatives can be challenging due to factors like ring strain and the potential for complex stereochemistry. calstate.edu However, methods such as [2+2] cycloadditions and modifications of pre-existing four-membered rings have made these structures more accessible. rsc.orgunica.it Research has focused on developing stereocontrolled syntheses of substituted cyclobutanes to create libraries of compounds for drug discovery. calstate.edu The cyclobutanecarbonylamino (or cyclobutanecarboxamido) moiety, once formed, is incorporated into larger molecules, demonstrating its utility as a stable and structurally significant component in the discovery of new chemical entities. For instance, this moiety has been integrated into complex structures designed as potential anti-cancer agents, highlighting its application in constructing sophisticated drug candidates. google.com

Significance of Aniline (B41778) and Cyclobutane Moieties in Chemical Research

The distinct properties of both the aniline and cyclobutane components contribute to the research interest in 4-Cyclobutanecarbonylaniline.

Cyclobutane Moiety: Small aliphatic rings are increasingly used in medicinal chemistry to impart favorable physicochemical properties. nih.gov The cyclobutane ring, a four-membered carbocycle, is particularly valued for several reasons: rsc.org

Conformational Restriction: Its rigid, puckered three-dimensional structure can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. rsc.orgnih.gov

Metabolic Stability: The replacement of more flexible alkyl chains or metabolically susceptible groups with a cyclobutane ring can enhance a drug candidate's stability against metabolic degradation.

Improved Physicochemical Properties: It can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkynes, while modulating properties like solubility and lipophilicity.

Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise orientation of substituents in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets. nih.gov

Aniline Moiety: Aniline and its derivatives are fundamental building blocks in chemistry. patsnap.comwikipedia.org This structural unit is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide array of approved drugs and biologically active compounds. Its importance stems from:

Synthetic Versatility: The amino group on the aniline ring can be readily modified through reactions like acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. mdpi.com

Pharmacophoric Features: The aromatic ring and the nitrogen atom can participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Prevalence in Approved Drugs: The aniline core is a key component in numerous pharmaceuticals, from historical analgesics to modern targeted therapies. patsnap.comwikipedia.org

The combination of these two moieties in a single scaffold provides a rigid, three-dimensional structure with versatile synthetic handles, making it an attractive starting point for chemical biology and drug discovery programs.

| Property | Value | Source |

|---|---|---|

| CAS Number | 15907-95-6 | bldpharm.com |

| Molecular Formula | C₁₁H₁₃NO | bldpharm.com |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Solid | General Knowledge |

Overview of Research Trajectories for N-Acyl Aniline Derivatives

N-acyl anilines, also known as anilides, are a class of amides that have been a subject of scientific research for over a century. The research trajectory for these derivatives has evolved from early pharmaceutical applications to their use in modern chemical biology and materials science.

Historically, the simplest N-acyl aniline, acetanilide (B955) (N-phenylacetamide), was one of the first synthetic analgesics and antipyretics introduced into medicine in the 1880s under the trade name Antifebrin. wikipedia.org Although its use was later curtailed due to toxicity, it paved the way for the development of safer aniline derivatives like paracetamol. patsnap.comwikipedia.org

Modern research into N-acyl aniline derivatives follows several key paths:

Drug Discovery: The N-acyl aniline scaffold is a common feature in many drug candidates. The amide bond is exceptionally stable and provides a key hydrogen bonding motif for protein-ligand interactions. mdpi.com Research involves synthesizing libraries of substituted N-acyl anilines to probe structure-activity relationships for various biological targets.

Chemical Biology Probes: More recently, advanced N-acyl derivatives have been developed as sophisticated tools for chemical biology. For example, N-acyl-N-aryl sulfonamides have been designed as reactive "warheads" that can be attached to a ligand to create covalent inhibitors for specific proteins in living cells. acs.org These probes allow for the study of protein function and the identification of new drug targets.

Development of Synthetic Methodologies: A significant area of research focuses on new and improved ways to synthesize amides. This includes the development of greener, more efficient N-acylation methods that avoid harsh reagents and can be performed in environmentally benign solvents like water. mdpi.com

The exploration of N-acyl anilines containing unique carbocyclic structures, such as the cyclobutane ring, represents a modern refinement of this research trajectory, aiming to combine the proven utility of the anilide scaffold with the advantageous properties of strained ring systems.

| Moiety | Application Area | Key Advantages | Example Research Focus |

|---|---|---|---|

| Cyclobutane | Medicinal Chemistry | Conformational rigidity, metabolic stability, 3D scaffold | Use as bioisostere to improve pharmacokinetic properties of drug candidates. nih.gov |

| Aniline | Drug Discovery | Privileged scaffold, synthetic versatility, key pharmacophore | Synthesis of libraries for screening against biological targets. mdpi.com |

| N-Acyl Aniline | Chemical Biology | Stable linker, hydrogen bonding capability | Development of covalent inhibitors and chemical probes. acs.org |

| Cyclobutane | Organic Synthesis | Strained ring system, access to unique transformations | Use in ring-opening and expansion reactions to build molecular complexity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHVGZRVLIZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutanecarbonylaniline

Direct Synthesis Approaches

Direct synthesis methods focus on the final amide bond-forming step to construct the target molecule. These approaches include classical acylation reactions and modern cross-coupling techniques.

Acylation Reactions of 4-Aminoaniline with Cyclobutanecarboxylic Acid Derivatives

A primary and straightforward method for the synthesis of 4-Cyclobutanecarbonylaniline is the acylation of an aniline (B41778) derivative with a reactive form of cyclobutanecarboxylic acid.

The most common acylating agent for this transformation is cyclobutanecarbonyl chloride. This acid chloride is highly reactive towards nucleophilic attack by the amino group of an aniline derivative, leading to the formation of the desired amide bond. The general reaction is depicted below:

Reactants: Cyclobutanecarbonyl chloride and 4-aminoaniline (or a precursor like p-nitroaniline).

Product: 4-Cyclobutanecarbonylaniline.

Byproduct: Hydrochloric acid (HCl).

A common strategy involves a two-step sequence where p-nitroaniline is first acylated with the acid chloride, followed by the reduction of the nitro group to the corresponding amine. This approach is often preferred to avoid potential side reactions associated with the free amino group of 4-aminoaniline.

The acylation of anilines with acid chlorides is often carried out under Schotten-Baumann conditions . This typically involves a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base. The base, commonly sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Optimization of this reaction involves several key parameters:

Choice of Base: An appropriate base is crucial to neutralize the generated HCl. Inorganic bases like NaOH or KHCO₃ are common, as is the organic base pyridine, which can also act as a catalyst.

Solvent System: A biphasic system with an organic solvent for the reactants and product, and an aqueous phase for the base, is often employed.

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions.

Stoichiometry: The molar ratio of the reactants and the base can be adjusted to maximize the yield and minimize the formation of byproducts.

Table 1: Key Parameters for Optimization of Acylation Reaction

| Parameter | Considerations | Typical Conditions |

| Acylating Agent | Cyclobutanecarbonyl chloride | 1.0 - 1.2 equivalents |

| Amine | 4-aminoaniline or p-nitroaniline | 1.0 equivalent |

| Base | Neutralizes HCl, drives reaction | Aqueous NaOH, Pyridine |

| Solvent | Biphasic or single organic solvent | Dichloromethane/Water, THF |

| Temperature | Controls reaction rate and selectivity | 0 °C to room temperature |

Coupling Reactions Involving Cyclobutane-Containing Precursors and Aniline Scaffolds

Modern synthetic methodologies offer alternative routes to N-aryl amides through cross-coupling reactions. These methods can provide milder reaction conditions and broader substrate scope compared to traditional acylation.

Prominent examples of such C-N bond-forming reactions include the Ullmann condensation and the Buchwald-Hartwig amination . acs.orgacs.org

Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or amide. acs.org For the synthesis of 4-Cyclobutanecarbonylaniline, this could involve the reaction of a haloaniline derivative with cyclobutanecarboxamide. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between aryl halides or triflates and amines. acs.org The synthesis of the target compound could be envisioned through the coupling of an aryl halide (e.g., 4-bromoaniline (B143363) or a protected version) with cyclobutanecarboxamide. This reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction. acs.org

Table 2: Comparison of Coupling Reactions for N-Aryl Amide Synthesis

| Reaction | Catalyst | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper-based | Aryl halides, Amines/Amides | Lower cost of catalyst |

| Buchwald-Hartwig Amination | Palladium-based | Aryl halides/triflates, Amines/Amides | Milder conditions, broader scope |

Precursor Synthesis and Functional Group Interconversions

Preparation of Cyclobutanecarboxylic Acid Derivatives

The primary precursor for the acylation reactions is cyclobutanecarboxylic acid and its activated form, cyclobutanecarbonyl chloride.

The synthesis of cyclobutanecarboxylic acid is well-established and commonly proceeds through a multi-step sequence starting from diethyl malonate and trimethylene dibromide. orgsyn.org The key steps are:

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: Diethyl malonate is reacted with trimethylene dibromide in the presence of a base (e.g., sodium ethoxide) to form diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org

Hydrolysis: The resulting diester is then hydrolyzed, typically using a strong base like potassium hydroxide, to yield 1,1-cyclobutanedicarboxylic acid. orgsyn.org

Decarboxylation: Finally, heating 1,1-cyclobutanedicarboxylic acid leads to the loss of one carboxyl group as carbon dioxide, affording cyclobutanecarboxylic acid. orgsyn.orgwikipedia.org

To prepare the more reactive cyclobutanecarbonyl chloride , the corresponding carboxylic acid is treated with a chlorinating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl₂) . The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. chemicalbook.com Other reagents like oxalyl chloride can also be employed.

Amination Strategies for 4-Substituted Benzene (B151609) Rings

Directly introducing an amino group onto an aromatic ring that already bears a substituent, such as the cyclobutanecarbonyl group, presents a significant synthetic challenge. The reactivity and directing effects of the existing substituent heavily influence the feasibility and outcome of amination reactions. While direct amination of simple arenes like benzene is an area of active research, it is not yet a widely adopted industrial method. rsc.org

One potential, though less direct, strategy involves nucleophilic aromatic substitution (SNAr). This method requires a precursor where the 4-cyclobutanecarbonyl benzene ring has a good leaving group, such as a halogen, at the position where the amine is to be introduced. The reaction would proceed by treating a compound like 1-cyclobutanecarbonyl-4-fluorobenzene with a strong nitrogen nucleophile, such as sodium amide (NaNH₂). chemistrysteps.com The electron-withdrawing nature of the carbonyl group in the cyclobutanecarbonyl substituent would activate the ring towards nucleophilic attack, facilitating the substitution.

Another modern approach involves transition-metal-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. This powerful methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst. For the synthesis of 4-Cyclobutanecarbonylaniline, a starting material like 4-chlorocyclobutanecarbonylbenzene could be reacted with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

Photocatalysis also offers a potential route for direct amination. Research has shown that platinum-loaded titanium oxide photocatalysts can facilitate the amination of substituted benzenes using aqueous ammonia. researchgate.net This method involves the generation of an amide radical (•NH₂) which then attacks the aromatic ring. researchgate.net The regioselectivity of this addition would be a critical factor, influenced by the electronic properties of the cyclobutanecarbonyl substituent. researchgate.net

Reduction of Nitro Aromatic Precursors to Aniline Moieties

The most established and widely utilized method for synthesizing anilines is the reduction of the corresponding nitroaromatic compound. beilstein-journals.org For 4-Cyclobutanecarbonylaniline, the precursor would be 4-cyclobutanecarbonyl-1-nitrobenzene. This precursor can be readily synthesized via Friedel-Crafts acylation of nitrobenzene (B124822) with cyclobutanecarbonyl chloride. The subsequent reduction of the nitro group is a fundamental transformation in organic chemistry, with numerous well-documented procedures. wikipedia.orgyoutube.com

Commonly employed methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.org This method often proceeds under mild conditions and produces water as the only byproduct, making it environmentally favorable.

Metal-Acid Reductions: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.comyoutube.com The reaction proceeds through a series of single electron transfers from the metal. Iron with HCl is a particularly common choice for industrial-scale synthesis due to its low cost and effectiveness. youtube.com

Other Reducing Agents: Various other reagents can effect this transformation. Tin(II) chloride (SnCl₂) is a useful stoichiometric reductant, particularly in laboratory settings. wikipedia.org Sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of nitroarenes. wikipedia.org

The general reaction pathway is believed to proceed through intermediate species such as nitrosobenzene (B162901) and N-phenylhydroxylamine before yielding the final aniline product. rsc.orgrsc.org The choice of reductant can be critical, as some reagents, particularly metal hydrides, are typically not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | H₂ gas (1 atm or higher), Methanol/Ethanol solvent, Room Temp. | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential catalyst poisoning. |

| Fe/HCl | Refluxing aqueous HCl | Inexpensive, reliable, widely used industrially. | Requires stoichiometric amounts of metal, generates significant iron sludge waste, strongly acidic conditions. rsc.org |

| SnCl₂/HCl | Concentrated HCl, often with heating. | Good for small-scale lab synthesis, tolerates some functional groups. | Expensive, generates tin waste. |

| NaBH₄/Ni₂B | Aqueous solvent, Room Temp. to 80°C | Mild conditions, rapid reaction, can be performed in water. researchgate.net | Requires preparation of nickel boride (Ni₂B) or in situ generation. |

Green Chemistry Approaches to 4-Cyclobutanecarbonylaniline Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and sustainable methods. mdpi.com For the synthesis of 4-Cyclobutanecarbonylaniline, these efforts primarily focus on the reduction of the nitro precursor, 4-cyclobutanecarbonyl-1-nitrobenzene, as this step often involves harsh reagents and generates significant waste.

One major green chemistry goal is the replacement of hazardous solvents and reagents. The use of water as a solvent for nitro group reductions is highly desirable. For instance, the use of carbonyl iron powder in water provides a mild, safe, and efficient method for reducing aromatic nitro groups. organic-chemistry.org Similarly, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of nickel boride (Ni₂B) can effectively reduce nitro compounds in water, often at room temperature. researchgate.net

Catalytic methods are inherently greener than stoichiometric reductions. Catalytic transfer hydrogenation, which uses a hydrogen donor molecule like hydrazine (B178648) or triethylsilane instead of H₂ gas, offers a safer alternative to traditional catalytic hydrogenation. organic-chemistry.orgmdpi.com Palladium on carbon (Pd/C) can be used at very low catalyst loadings with triethylsilane, and both the catalyst and a surfactant can be recycled multiple times. organic-chemistry.org

Emerging green technologies include:

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Heterogeneous catalysts such as V₂O₅/TiO₂ have been shown to mediate the hydrogenation of nitro compounds using blue LEDs at ambient temperature, with hydrazine hydrate (B1144303) as the reductant in ethanol. organic-chemistry.org

Metal-Free Reductions: To avoid the use of heavy or precious metals, metal-free reduction methods are being developed. The combination of diboron (B99234) pinacol (B44631) ester (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) provides a chemoselective reduction of aromatic nitro compounds that tolerates various functional groups. organic-chemistry.org Another approach utilizes trichlorosilane (B8805176) (HSiCl₃) in a continuous-flow system, allowing for rapid and high-yielding reductions without the need for metal catalysts or extensive purification. beilstein-journals.org

These green approaches not only reduce the environmental impact through milder conditions and less waste but also often lead to increased safety and efficiency in the synthesis of 4-Cyclobutanecarbonylaniline and related compounds.

Spectroscopic Characterization and Structural Elucidation of 4 Cyclobutanecarbonylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-Cyclobutanecarbonylaniline is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the cyclobutane (B1203170) ring.

Aromatic Protons: The protons on the phenylene ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group (H-2' and H-6') would likely resonate at a different chemical shift than the protons ortho to the amide group (H-3' and H-5'). The coupling between these adjacent protons would result in a characteristic doublet-of-doublets or two distinct doublets pattern. For comparison, in N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride, the aromatic protons appear as doublets at 6.60 ppm and 7.42 ppm .

Amide Proton (-NHCO-): A broad singlet corresponding to the amide proton is expected, typically in the downfield region of the spectrum (δ 8.0-10.0 ppm). Its chemical shift can be influenced by solvent and concentration. In the cyclopentane (B165970) analog, the amide proton signal is observed at 10.24 ppm .

Cyclobutane Protons: The protons of the cyclobutane ring would exhibit complex multiplet patterns in the aliphatic region of the spectrum (typically δ 1.5-2.5 ppm). The methine proton (H-1) attached to the carbonyl group would be expected to resonate at a slightly downfield position compared to the methylene (B1212753) protons (H-2, H-3, H-4) due to the deshielding effect of the carbonyl group.

Amino Protons (-NH₂): A broad singlet for the two protons of the primary amine group is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyclobutanecarbonylaniline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2', H-6') | 6.5 - 7.0 | d |

| Aromatic (H-3', H-5') | 7.2 - 7.6 | d |

| Amide (-NHCO-) | 8.0 - 10.0 | br s |

| Amino (-NH₂) | 3.5 - 5.0 | br s |

| Cyclobutane (CH) | 2.5 - 3.5 | m |

Note: This is a predicted data table based on general principles and data from analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for 4-Cyclobutanecarbonylaniline would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm. In the related N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride, this signal appears at 172.3 ppm .

Aromatic Carbons: The six carbons of the benzene (B151609) ring would give rise to four distinct signals due to the symmetry of the para-substituted ring. The carbon attached to the amide nitrogen (C-1') and the carbon attached to the amino group (C-4') would be distinct from the other four aromatic carbons. The chemical shifts would be expected in the range of δ 115-150 ppm. For the cyclopentane analogue, the aromatic carbons resonate at 119.4, 127.8, 146.2, and 153.0 ppm .

Cyclobutane Carbons: The carbons of the cyclobutane ring would appear in the aliphatic region of the spectrum. The methine carbon (C-1) attached to the carbonyl group would be downfield compared to the methylene carbons (C-2, C-3, C-4). Typical shifts for cyclobutane carbons are in the range of δ 15-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cyclobutanecarbonylaniline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-1') | 125 - 135 |

| Aromatic (C-2', C-6') | 120 - 130 |

| Aromatic (C-3', C-5') | 115 - 125 |

| Aromatic (C-4') | 140 - 150 |

| Cyclobutane (C-1) | 40 - 50 |

| Cyclobutane (C-2, C-4) | 20 - 30 |

Note: This is a predicted data table based on general principles and data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For 4-Cyclobutanecarbonylaniline, this would be crucial for confirming the coupling between adjacent aromatic protons and for tracing the connectivity of the protons within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. This experiment would definitively link the proton signals of the aromatic ring and the cyclobutane ring to their corresponding carbon signals.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For compounds like 4-Cyclobutanecarbonylaniline, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be particularly informative. Although specific data for the target compound is not available, studies on related anilides and other nitrogen-containing compounds demonstrate the utility of this technique.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 4-Cyclobutanecarbonylaniline would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

N-H Stretching: The primary amine (-NH₂) group would typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The secondary amide (-NHCO-) group would show a single, sharp absorption band in the same region.

C=O Stretching (Amide I band): A strong absorption band, known as the Amide I band, is expected in the region of 1630-1680 cm⁻¹ due to the carbonyl stretching vibration. This is a very characteristic peak for amides. For a similar compound, N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride, the amide C=O stretch is observed at 1654 cm⁻¹ .

N-H Bending (Amide II band): Another characteristic band for secondary amides, the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is expected around 1510-1570 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear as weak to medium bands above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclobutane ring will appear as strong bands below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1200-1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 4-Cyclobutanecarbonylaniline

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Secondary Amide (-NHCO-) | N-H Stretch | 3300 - 3500 | Medium |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Cyclobutane | C-H Stretch | < 3000 | Strong |

Note: This is a predicted data table based on general principles and data from analogous compounds.

Theoretical and Computational Studies of 4 Cyclobutanecarbonylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict molecular geometries, electronic structures, and various spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to study molecules similar to 4-Cyclobutanecarbonylaniline. worldscientific.com

For a representative compound like Acetanilide (B955), DFT calculations are used to determine the most stable geometric conformation. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. Studies on Acetanilide show that the amide group (CO–NH) typically adopts a planar, peptide-like conformation. worldscientific.comresearchgate.net The calculated geometric parameters from DFT methods generally show excellent agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, a computational study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, another analogue, successfully optimized its structure using the CAM-B3LYP functional, demonstrating the reliability of DFT for predicting the geometry of N-phenylacetamide derivatives. nih.gov

The following table presents a comparison of selected theoretical and experimental bond lengths for Acetanilide, illustrating the accuracy of DFT calculations.

| Bond | B3LYP/6-31G(d) (Å) | Experimental (X-ray) (Å) |

| C1-N15 | 1.412 | 1.412 |

| C1-C2 | 1.391 | 1.377 |

| C1-C6 | 1.388 | 1.396 |

| C=O | 1.229 | 1.242 |

| N-H | 1.010 | 0.960 |

| Data sourced from studies on Acetanilide and p-methyl acetanilide. researchgate.netresearchgate.net |

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is an ab initio calculation that was foundational to the development of modern computational chemistry. While generally less accurate than DFT for many applications because it does not account for electron correlation, it remains a valuable tool, often used as a baseline for more advanced calculations. grafiati.com

In studies of Acetanilide and its derivatives, both HF and DFT methods have been employed to calculate molecular geometries and vibrational frequencies. researchgate.netresearchgate.net A comparative analysis typically reveals that bond lengths calculated at the HF level are slightly shorter than those predicted by DFT and observed experimentally. researchgate.net Despite its limitations, the HF method provides a qualitatively correct description of the molecular structure and serves as a starting point for more sophisticated methods that incorporate electron correlation.

Calculation of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can create a theoretical spectrum that aids in the interpretation of experimental data. worldscientific.com

For Acetanilide, computational studies using both DFT (B3LYP) and HF methods with basis sets like 6-31G(d,p) have been performed to predict its vibrational spectrum. researchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these raw frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). grafiati.com The scaled theoretical wavenumbers generally show good alignment with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes, including the characteristic Amide I (C=O stretch), Amide II (N-H bend and C-N stretch), and Amide III bands. worldscientific.comias.ac.inosti.gov

Below is a table comparing selected scaled theoretical vibrational frequencies with experimental values for Acetanilide.

| Vibrational Mode | Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | B3LYP/6-31G(d) | 3369 | 3362 |

| C-H stretch (ring) | B3LYP/6-31G(d) | 3065 | 3060 |

| C=O stretch (Amide I) | B3LYP/6-31G(d) | 1670 | 1665 |

| N-H bend (Amide II) | B3LYP/6-31G(d) | 1545 | 1550 |

| C-N stretch (Amide III) | B3LYP/6-31G(d) | 1325 | 1328 |

| Data compiled from computational studies on Acetanilide. researchgate.net |

Prediction of Chemical Shifts (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. While computational prediction of NMR chemical shifts is a complex task, it is achievable with modern quantum chemical methods. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference compound like tetramethylsilane (TMS).

While detailed theoretical prediction studies for 4-Cyclobutanecarbonylaniline are not available, experimental NMR data for the analogous compound Acetanilide are well-documented and provide the benchmarks that such computational studies would aim to replicate. uni-tuebingen.deactachemscand.orgblogspot.com

The reported experimental chemical shifts for Acetanilide in CDCl₃ are provided below.

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| CH₃ | 2.18 |

| N-H | 7.15 (broad) |

| para-H | 7.10 |

| meta-H | 7.32 |

| ortho-H | 7.49 |

| ¹³C NMR | |

| CH₃ | 24.1 |

| ortho-C | 120.4 |

| para-C | 124.1 |

| meta-C | 128.7 |

| ipso-C | 138.2 |

| C=O | 169.5 |

| Data sourced from various spectroscopic databases and publications. uni-tuebingen.deblogspot.comrsc.orgspectrabase.com |

Molecular Dynamics (MD) Simulations (for related compounds)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that focus on static properties, MD simulations provide insights into the dynamic behavior of systems. These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that describe the potential energy of the system. nsf.govnih.gov

For compounds related to 4-Cyclobutanecarbonylaniline, such as phenylacetamides and other aniline (B41778) derivatives, MD simulations can be used to investigate a range of phenomena. nih.gov For example, simulations can model the interaction of these molecules with solvents to predict properties like solvation free energy. nsf.gov They are also employed to study the stability of ligand-protein complexes, which is crucial in drug design. In one study, a 150-ns MD simulation was used to evaluate the binding stability of a substituted phenylacetamide derivative within a protein active site. nih.govscispace.com Furthermore, MD simulations have been used to investigate the passive transport of N-acetyl-phenylalanine-amide across lipid bilayers, providing a molecular-level understanding of membrane permeability. nih.gov

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a central concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For N-aryl amides, the HOMO is typically a π-orbital with significant electron density on the aniline ring and the nitrogen atom, while the LUMO is often a π* anti-bonding orbital localized over the carbonyl group and the aromatic ring. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals.

In a study of substituted phenylacetamide and benzohydrazide derivatives, analysis of the HOMO and LUMO explained the electronic charge transfer within the molecules. nih.govscispace.com For one highly active compound, the HOMO was localized at -9.06 eV and the LUMO at -5.59 eV, resulting in an energy gap of -3.47 eV, which correlated with its chemical stability and biological activity. scispace.com The analysis of frontier orbitals in a study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide revealed that the primary electronic absorption peak was due to a π–π* transition from the HOMO to the LUMO. nih.gov These examples demonstrate how FMO analysis provides critical insights into the electronic behavior of molecules structurally related to 4-Cyclobutanecarbonylaniline.

Conformational Analysis of the Cyclobutane (B1203170) Ring and Aniline Rotation

The conformational landscape of 4-Cyclobutanecarbonylaniline is primarily defined by two key structural features: the puckering of the cyclobutane ring and the rotation around the C(O)-N bond of the aniline moiety. Computational studies on analogous molecular systems provide significant insight into the preferred geometries and energetic barriers associated with these motions.

| Parameter | Description | Typical Calculated Value |

| Cyclobutane Puckering Angle | The dihedral angle defining the deviation of the cyclobutane ring from planarity. | 20° - 30° |

| Aniline C-N Rotational Barrier | The energy required to rotate the aniline group around the C(O)-N bond, moving from a stable to a transition state conformation. | ~35 - 45 kJ/mol |

Investigation of Intramolecular Interactions and Hydrogen Bonding

Within 4-Cyclobutanecarbonylaniline, the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen (C=O) is a subject of significant theoretical interest. This type of interaction, forming a pseudo-six-membered ring, can have a profound impact on the molecule's conformational preference, stability, and spectroscopic properties.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these weak interactions. By calculating the potential energy surface as a function of the relevant bond distances and angles, researchers can identify stable conformations that are stabilized by such hydrogen bonds. The existence of an N-H···O=C intramolecular hydrogen bond is typically characterized by specific geometric criteria and electronic properties. Spectroscopic techniques, particularly ¹H NMR, can provide experimental evidence for such bonding, as the chemical shift of the amide proton is sensitive to its involvement in a hydrogen bond.

Theoretical calculations on similar N-aryl amide systems often predict the formation of a planar or near-planar arrangement of the amide group, which is conducive to the formation of an intramolecular hydrogen bond. The strength of this bond is influenced by the electronic nature of the substituents on the aromatic ring. While a direct calculation for 4-Cyclobutanecarbonylaniline is not available, analogies with other secondary amides suggest that an intramolecular N-H···O=C interaction is plausible and would contribute to the stability of the cis conformation of the amide bond. The energy of such a hydrogen bond in similar systems can range from weak to moderate.

| Interaction Parameter | Description | Predicted Range for N-H···O=C Bond |

| H···O Distance | The calculated distance between the amide hydrogen and the carbonyl oxygen. | 2.0 - 2.5 Å |

| N-H···O Angle | The angle formed by the nitrogen, hydrogen, and oxygen atoms involved in the bond. | 110° - 140° |

| Hydrogen Bond Energy | The stabilization energy gained from the formation of the intramolecular hydrogen bond. | 8 - 20 kJ/mol |

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of 4-Cyclobutanecarbonylaniline and elucidating potential reaction mechanisms. By calculating the electronic structure of the molecule, key insights into its chemical behavior can be obtained.

One common approach is the analysis of the Molecular Electrostatic Potential (MESP). The MESP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Cyclobutanecarbonylaniline, the MESP is expected to show a negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would highlight areas prone to nucleophilic attack. This analysis helps in predicting the sites for reactions like protonation or coordination with Lewis acids.

Computational methods are also instrumental in elucidating reaction mechanisms, such as the hydrolysis of the amide bond. Theoretical studies on the alkaline hydrolysis of acetanilide, a similar compound, have shown that the reaction proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate. researchgate.net The calculations can identify the transition states connecting reactants, intermediates, and products, and determine the activation energy for each step. researchgate.net This allows for the identification of the rate-determining step of the reaction. For the hydrolysis of 4-Cyclobutanecarbonylaniline, computational studies could similarly map out the energy profile for both acidic and basic conditions, providing a detailed understanding of the reaction kinetics and mechanism. researchgate.netallen.in

| Computational Method | Application in Reactivity Studies | Predicted Outcome for 4-Cyclobutanecarbonylaniline |

| Molecular Electrostatic Potential (MESP) | Identifies electrophilic and nucleophilic sites. | Negative potential on carbonyl oxygen; positive potential on amide hydrogen. |

| Frontier Molecular Orbital (FMO) Theory | Determines reactivity based on HOMO (nucleophilicity) and LUMO (electrophilicity) energies and distributions. | HOMO likely localized on the aniline ring and nitrogen; LUMO on the carbonyl group. |

| Transition State Theory | Calculates activation energies and identifies rate-determining steps for specific reactions (e.g., hydrolysis). | Elucidation of the multi-step pathway for amide bond cleavage. |

Reactions and Derivatives of 4 Cyclobutanecarbonylaniline

Modifications at the Aniline (B41778) Nitrogen

The nitrogen atom in 4-Cyclobutanecarbonylaniline is part of an amide functional group. This configuration delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, substantially reducing its nucleophilicity and basicity compared to a simple aniline. Consequently, reactions at this nitrogen require more forcing conditions than those for primary or secondary amines.

While the amide nitrogen is less reactive, it can undergo further substitution under specific conditions.

Acylation: The introduction of a second acyl group to form an imide derivative is possible. This typically requires a strong base to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion, which then reacts with a reactive acylating agent like an acid chloride or anhydride.

Alkylation: N-alkylation of anilides can be achieved using alkyl halides. Similar to acylation, this reaction is often facilitated by a strong base (e.g., sodium hydride) to generate the amidate anion. Visible-light-induced methods have also been developed for the N-alkylation of anilines, which can sometimes be adapted for anilide substrates. nih.govrsc.org The reaction proceeds by converting the N-H bond to an N-alkyl bond.

Table 1: Representative N-Alkylation and N-Acylation Conditions for Anilides

| Transformation | Reagent System | Typical Conditions | Product Type |

| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Anhydrous THF, 0 °C to reflux | N-Alkyl-N-aryl-amide |

| N-Acylation | 1. Potassium tert-butoxide (KOtBu) 2. Acid Chloride (R'COCl) | Anhydrous DMF, Room Temp. | N-Acyl-imide |

The direct conversion of the amide nitrogen in 4-Cyclobutanecarbonylaniline to a urea (B33335) or carbamate (B1207046) is not a standard transformation. Typically, the synthesis of ureas and carbamates starts from a primary or secondary amine.

Urea Formation: To form a urea derivative, a common synthetic route involves the reaction of an amine with an isocyanate. commonorganicchemistry.com Therefore, a plausible but indirect pathway would involve the hydrolysis of 4-Cyclobutanecarbonylaniline back to p-phenylenediamine (B122844), which could then react with an isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to couple two amine molecules or an amine and an alcohol. commonorganicchemistry.combeilstein-journals.org

Carbamate Formation: Carbamates are typically synthesized from the reaction of an amine with a chloroformate or by trapping an isocyanate with an alcohol. wikipedia.orggoogle.com Similar to urea formation, a practical synthesis of a carbamate derivative from 4-Cyclobutanecarbonylaniline would likely require prior hydrolysis to the corresponding amine. The resulting amine can then be reacted with reagents such as alkyl chloroformates or di-tert-butyl dicarbonate. organic-chemistry.org

Reactions on the Aromatic Ring

The acylamino group (-NH-CO-R) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The activating nature arises from the lone pair on the nitrogen atom, which can be donated to the aromatic ring through resonance. Although this effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group, the acylamino group still directs incoming electrophiles primarily to the positions ortho and para to itself. wikipedia.org Since the para position is already substituted in 4-Cyclobutanecarbonylaniline, electrophilic substitution is expected to occur at the ortho positions (C2 and C6).

Common EAS reactions can be applied to the aromatic ring of 4-Cyclobutanecarbonylaniline. masterorganicchemistry.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic system. youtube.com

Halogenation: Bromination or chlorination can be achieved using halogens (Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or in a polar solvent like acetic acid. wikipedia.orgminia.edu.eg

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgminia.edu.eg This reaction generates the nitronium ion (NO₂⁺) as the active electrophile.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-Cyclobutanecarbonylaniline

| Reaction | Reagents | Primary Product |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyclobutanecarbonylaniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-cyclobutanecarbonylaniline |

| Sulfonation | SO₃, H₂SO₄ | 2-(Cyclobutanecarbonylamino)benzenesulfonic acid |

Diazotization is a process that converts a primary aromatic amine into a diazonium salt. organic-chemistry.org The amide nitrogen in 4-Cyclobutanecarbonylaniline is not a primary amine and therefore cannot be directly diazotized. To perform this reaction, the amide bond must first be hydrolyzed (e.g., under acidic or basic conditions) to yield p-phenylenediamine and cyclobutanecarboxylic acid.

Once the primary aromatic amine is regenerated, it can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net

These resulting diazonium salts are versatile intermediates that can undergo various subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, which are often highly colored dyes. researchgate.neticrc.ac.irglobalresearchonline.net

Transformations of the Cyclobutane (B1203170) Moiety

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain (approximately 26 kcal/mol). This inherent strain makes the cyclobutane ring susceptible to reactions that lead to ring-opening, thereby relieving the strain.

Transformations of the cyclobutane moiety in 4-Cyclobutanecarbonylaniline would likely involve conditions that promote the cleavage of one of the ring's C-C bonds. These reactions can be initiated by heat, light (photochemistry), or transition metal catalysts. For example, certain rhodium(I) or palladium(0) catalysts are known to insert into strained C-C bonds, leading to ring-opened metallacyclic intermediates that can be further functionalized. Thermal rearrangements can also lead to the formation of isomeric but less strained structures, such as derivatives of butene or cyclopentane (B165970), depending on the reaction conditions and the substitution pattern. The application of C-H functionalization logic could also provide a pathway to introduce new substituents onto the cyclobutane ring without ring-opening.

Ring Expansion or Contraction Reactions

The inherent ring strain of the cyclobutane moiety makes it a candidate for ring expansion reactions, which can lead to the formation of more stable five-membered ring systems. mdpi.com Typically, these transformations are facilitated by the presence of a functional group on the ring that can stabilize a reactive intermediate.

While there are no specific documented ring expansion or contraction reactions starting directly from 4-Cyclobutanecarbonylaniline, it is plausible that derivatives of this compound could undergo such transformations. For instance, if the amide functionality were to be converted into a ketone, forming a cyclobutyl phenyl ketone, this derivative could then potentially undergo ring expansion to a cyclopentanone (B42830) derivative under various conditions. Common methods for the ring expansion of cyclobutanones include reactions with diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid.

Another potential, though less direct, pathway could involve the functionalization of the cyclobutane ring to introduce a leaving group on a carbon adjacent to a site capable of initiating a rearrangement, such as through a pinacol-type rearrangement of a 1,2-diol derivative. However, such multi-step synthetic sequences starting from 4-Cyclobutanecarbonylaniline have not been specifically reported.

Due to the stability of the amide bond, direct participation of the anilide group in a ring expansion or contraction of the cyclobutane ring is not a commonly observed reaction pathway under standard conditions.

Functionalization of the Cyclobutane Ring

The functionalization of the cyclobutane ring in 4-Cyclobutanecarbonylaniline represents a more direct avenue for creating a diverse range of derivatives. Modern synthetic methods, particularly C–H functionalization, offer powerful tools for the direct introduction of new substituents onto the cyclobutane core.

The anilide moiety in 4-Cyclobutanecarbonylaniline can act as a directing group in palladium-catalyzed C–H activation reactions. nih.gov This approach allows for the selective functionalization of the C–H bonds at the β- or γ-positions of the cyclobutane ring relative to the carbonyl group. This strategy has been successfully applied to other N-aryl carboxamides and related structures, suggesting its potential applicability to 4-Cyclobutanecarbonylaniline for the introduction of aryl, alkyl, or other functional groups. nih.gov

For example, a directed C–H arylation could potentially yield derivatives with a phenyl or other aryl group attached to the cyclobutane ring, leading to compounds with significantly altered steric and electronic properties. The general conditions for such reactions often involve a palladium catalyst, a ligand, and an appropriate oxidant.

Radical-mediated reactions also provide a pathway for the functionalization of the cyclobutane ring. For instance, a photoredox-catalyzed approach could enable the addition of various radical species to the cyclobutane ring, although selectivity might be a challenge without a strongly directing functional group. nih.gov

It is important to note that while these functionalization strategies are well-established for related systems, their specific application to 4-Cyclobutanecarbonylaniline would require experimental validation to determine the optimal reaction conditions and the regioselectivity of the transformations.

Applications of 4 Cyclobutanecarbonylaniline in Advanced Chemical Synthesis

A Key Building Block in Complex Molecular Architectures

The inherent conformational rigidity of the cyclobutane (B1203170) unit, coupled with the reactive potential of the aniline (B41778) functional group, makes 4-Cyclobutanecarbonylaniline an attractive starting material for the synthesis of intricate molecular frameworks. This compound serves as a cornerstone in the assembly of molecules with precisely defined three-dimensional arrangements, a critical factor in determining biological activity and material properties.

Precursor in the Synthesis of Heterocyclic Compounds

While direct examples of 4-Cyclobutanecarbonylaniline in the synthesis of specific heterocyclic compounds are not extensively documented in publicly available literature, its structural components suggest its utility as a precursor. The aniline functional group is a well-established nucleophile and a common starting point for the construction of a wide array of nitrogen-containing heterocycles. Standard organic transformations can be employed to elaborate the aniline portion of 4-Cyclobutanecarbonylaniline into various heterocyclic systems.

Intermediate in the Construction of Macrocyclic Structures

Macrocycles, large ring-containing molecules, are of great interest in drug discovery and materials science due to their unique structural and functional properties. The synthesis of these complex structures often relies on the use of rigid building blocks to control the conformation of the final macrocycle. The cyclobutane ring in 4-Cyclobutanecarbonylaniline provides such a rigid element.

Although specific examples of macrocyclization reactions employing 4-Cyclobutanecarbonylaniline are not readily found in the literature, its bifunctional nature—possessing both an aromatic ring and a reactive amine (or amide)—makes it a suitable candidate for such applications. The aniline nitrogen can be functionalized with a linker that can then participate in a ring-closing reaction with another functional group on a separate molecule or on a tether attached to the aromatic ring. The defined geometry of the cyclobutane substituent would play a crucial role in directing the macrocyclization process and influencing the final shape of the macrocyclic cavity.

Integration into Peptidomimetics and Other Biomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as increased stability and oral bioavailability. The incorporation of non-natural structural elements is a key strategy in the design of peptidomimetics. The cyclobutanecarbonyl moiety of 4-Cyclobutanecarbonylaniline can serve as a rigid scaffold to replace or constrain peptide backbones.

Patent literature suggests the use of cyclobutanecarbonyl-amino-phenyl structures within larger molecules, indicating the potential for 4-Cyclobutanecarbonylaniline to be integrated into peptidomimetic designs. The cyclobutane ring can act as a conformational lock, restricting the flexibility of the molecule and presenting key pharmacophoric groups in a well-defined orientation for optimal interaction with biological targets. This can lead to enhanced binding affinity and selectivity.

Utility in Medicinal Chemistry Research as a Synthetic Intermediate

The unique combination of a rigid aliphatic ring and an aromatic amine makes 4-Cyclobutanecarbonylaniline a valuable intermediate in medicinal chemistry for the development of new therapeutic agents. The cyclobutyl group is increasingly recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Incorporation into Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how chemical structure influences biological activity. The modular nature of 4-Cyclobutanecarbonylaniline makes it an excellent candidate for inclusion in compound libraries for SAR studies.

By systematically modifying the aniline ring (e.g., through substitution) or the amide linkage, chemists can generate a diverse set of analogs. The rigid cyclobutane moiety serves as a constant structural feature, allowing for a clear assessment of the impact of other modifications on biological activity. This approach can help in identifying key structural features required for potency and selectivity. While specific SAR studies centered on 4-Cyclobutanecarbonylaniline are not widely published, the principles of medicinal chemistry strongly support its utility in such investigations.

Scaffold for Ligand Design and Modification

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a range of compounds. The 4-Cyclobutanecarbonylaniline framework can serve as a versatile scaffold for the design of new ligands that bind to specific biological targets.

Employment in Oligonucleotide Solid-Phase Synthesis as a Protecting Group Component

The solid-phase synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling the creation of custom DNA and RNA sequences. This process relies heavily on the use of protecting groups to temporarily block reactive functional groups on the nucleoside monomers, ensuring the correct sequential addition and formation of phosphodiester bonds. These protecting groups must be stable to the conditions of the synthesis cycle and selectively removable to allow for the next coupling step.

A thorough search of scientific literature and chemical databases did not yield any specific examples or studies detailing the use of 4-Cyclobutanecarbonylaniline as a component of a protecting group in oligonucleotide solid-phase synthesis. While various acyl and amino-protecting groups are fundamental to this process, there is no readily available research to indicate that the 4-cyclobutanecarbonyl moiety, attached to an aniline, has been developed or utilized for this purpose. The stability and cleavage characteristics of such a group would need to be rigorously evaluated to determine its suitability for the precise and demanding conditions of automated oligonucleotide synthesis.

| Stage of Oligonucleotide Synthesis | Common Protecting Groups |

| 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) |

| Exocyclic Amino Group Protection (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) |

| Phosphorus Protection | β-Cyanoethyl |

Table 1: Examples of commonly used protecting groups in oligonucleotide solid-phase synthesis.

Emerging Applications in Materials Science and Polymer Chemistry

The development of novel polymers and materials with tailored properties is a significant focus of contemporary chemical research. Monomers and functional additives are sought to impart specific characteristics such as thermal stability, mechanical strength, or optical properties. The rigid, strained cyclobutane ring and the aromatic aniline unit of 4-Cyclobutanecarbonylaniline could theoretically be incorporated into polymer backbones or as pendant groups to influence material properties.

However, a detailed review of the literature on materials science and polymer chemistry does not provide specific instances of 4-Cyclobutanecarbonylaniline being used as a monomer or functional component in the synthesis of new materials or polymers. While polymers containing cyclobutane moieties (cyclobutane-based polymers) and polyanilines are well-established classes of materials, the specific contribution of the combined 4-Cyclobutanecarbonylaniline structure has not been documented in available research. Further investigation would be required to synthesize and characterize polymers incorporating this compound to assess its potential impact on material properties.

| Polymer Class | Relevant Monomers/Building Blocks | Potential Properties |

| Polyamides | Diamines, Diacyl Chlorides | High thermal and mechanical strength |

| Polyanilines | Aniline | Electrical conductivity |

| Cyclobutane-containing Polymers | Cinnamic acid derivatives (via [2+2] photocycloaddition) | Photochemical responsiveness, biodegradability |

Table 2: General classes of polymers with structural similarities that might suggest potential, though undocumented, areas of exploration for 4-Cyclobutanecarbonylaniline.

Future Research Directions for 4 Cyclobutanecarbonylaniline

Development of Novel Stereoselective Synthesis Routes

The synthesis of enantiomerically pure cyclobutane (B1203170) derivatives is a challenging yet crucial task, as the stereochemistry of the cyclobutane ring can significantly influence the biological activity and material properties of the final products. academindex.comnih.govnih.gov Future research should focus on developing novel stereoselective methods to access specific stereoisomers of 4-Cyclobutanecarbonylaniline.

One promising approach is the use of chiral catalysts in [2+2] cycloaddition reactions. nih.govnih.gov While this method is a cornerstone for cyclobutane synthesis, the development of catalysts that can control the stereochemistry of the cyclobutane ring in the presence of the aniline (B41778) functionality requires further investigation. Additionally, the stereoselective synthesis of cyclobutanes through the contraction of readily available pyrrolidines presents an innovative strategy that could be adapted for this target molecule. nih.govresearchgate.net This method, which can proceed via a radical pathway, offers a pathway to multisubstituted cyclobutanes with high stereocontrol. nih.gov

Furthermore, enzymatic resolutions and desymmetrization strategies could be explored to separate enantiomers or create stereocenters with high selectivity. The development of these methods would not only provide access to optically active 4-Cyclobutanecarbonylaniline but also contribute to the broader field of asymmetric synthesis.

Table 1: Potential Stereoselective Synthesis Strategies for 4-Cyclobutanecarbonylaniline

| Synthesis Strategy | Description | Potential Advantages |

| Catalytic Asymmetric [2+2] Cycloaddition | Use of chiral Lewis acids or organocatalysts to induce enantioselectivity in the formation of the cyclobutane ring. | Direct formation of chiral cyclobutanes; potential for high enantiomeric excess. |

| Pyrrolidine (B122466) Ring Contraction | Stereospecific contraction of a chiral pyrrolidine precursor to form the cyclobutane ring. nih.gov | Access to complex substitution patterns; high stereoretention. nih.gov |

| Enzymatic Resolution | Separation of a racemic mixture of 4-Cyclobutanecarbonylaniline or a precursor using stereoselective enzymes. | High enantioselectivity; mild reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide the stereochemical outcome of the cyclobutane ring formation. | Well-established methodology; predictable stereochemical control. |

Exploration of Catalytic Transformations Involving the Compound

The aniline and cyclobutane moieties in 4-Cyclobutanecarbonylaniline offer multiple sites for catalytic transformations, making it a versatile substrate for further functionalization.

The amino group of the aniline ring is a prime target for cross-coupling reactions. nih.govnih.gov Future research could explore copper- or palladium-catalyzed C-N bond-forming reactions to introduce a wide range of substituents. nih.govnih.gov These reactions would enable the synthesis of a diverse library of N-substituted derivatives with potential applications in medicinal chemistry and materials science.

The cyclobutane ring itself can undergo catalytic C-H functionalization. nih.govnih.govacs.org The development of regioselective and stereoselective C-H activation methods would allow for the direct introduction of functional groups onto the cyclobutane core, a traditionally challenging transformation. nih.gov Rhodium(II) catalysts have shown promise in the selective functionalization of arylcyclobutanes and could be adapted for 4-Cyclobutanecarbonylaniline. nih.gov Furthermore, the strained nature of the cyclobutane ring makes it susceptible to catalytic ring-opening and ring-expansion reactions, providing access to more complex molecular scaffolds. bohrium.com

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for understanding the relationship between the structure of a molecule and its physical and chemical properties. For 4-Cyclobutanecarbonylaniline, advanced computational studies can provide valuable insights that can guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule, particularly the orientation of the cyclobutyl group relative to the aniline ring. acs.org This information is crucial for understanding its reactivity and how it interacts with other molecules. nih.gov Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives. aip.org

Furthermore, computational models can be used to study the reaction mechanisms of the synthetic and catalytic transformations discussed above. acs.org For instance, modeling the transition states of stereoselective reactions can help in the design of more efficient and selective catalysts. Molecular dynamics simulations can also be used to explore the behavior of 4-Cyclobutanecarbonylaniline in different solvent environments and its potential to self-assemble or interact with biological targets.

Expansion of Applications as a Versatile Chemical Building Block

The unique combination of a rigid, sp³-rich cyclobutane core and a functionalizable aniline group makes 4-Cyclobutanecarbonylaniline an attractive building block for the synthesis of more complex molecules. nih.govlifechemicals.comresearchgate.netnih.govnih.gov

In medicinal chemistry, the cyclobutane moiety can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving the pharmacokinetic properties of drug candidates. nih.govlifechemicals.com The aniline group provides a handle for incorporating the cyclobutane scaffold into larger molecules through amide bond formation or other coupling reactions. nih.gov Future research should focus on synthesizing libraries of compounds derived from 4-Cyclobutanecarbonylaniline and evaluating their biological activities.

In materials science, the rigid nature of the cyclobutane ring can be exploited to create polymers and liquid crystals with unique properties. The aniline functionality allows for the incorporation of the molecule into polymer backbones through polymerization reactions. The resulting materials could exhibit interesting thermal, mechanical, and optical properties.

Table 2: Potential Applications of 4-Cyclobutanecarbonylaniline as a Building Block

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. nih.govlifechemicals.com | The cyclobutane ring can improve metabolic stability and binding affinity. The aniline group allows for facile derivatization. nih.govnih.gov |

| Materials Science | Development of novel polymers and liquid crystals. | The rigid cyclobutane core can impart desirable thermal and mechanical properties to materials. |

| Supramolecular Chemistry | Construction of self-assembling systems. | The defined geometry of the molecule can direct the formation of ordered supramolecular structures. |

| Agrochemicals | Synthesis of new pesticides and herbicides. | The unique scaffold may lead to novel modes of action and improved efficacy. |

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing synthetic procedures and predicting the behavior of 4-Cyclobutanecarbonylaniline in various chemical processes.

Future research should involve detailed kinetic studies of the key reactions involving this compound, such as its synthesis and subsequent functionalization. nih.govias.ac.iniupac.org Techniques like reaction progress kinetic analysis can provide valuable data on reaction rates, activation energies, and the influence of catalysts and reaction conditions. nih.gov

Thermodynamic studies, including the determination of heats of formation and reaction enthalpies, will provide insights into the stability of 4-Cyclobutanecarbonylaniline and the feasibility of different transformations. nih.govnih.govdur.ac.uk For example, understanding the thermodynamics of amide bond formation is crucial for optimizing the synthesis of its derivatives. nih.govnih.govmasterorganicchemistry.com Additionally, investigating the kinetics and thermodynamics of cyclobutane ring-opening reactions can help in controlling the selectivity of these transformations. iupac.orgarxiv.orgpharmaguideline.comresearchgate.net

Q & A

Q. What are the key synthetic pathways for 4-Cyclobutanecarbonylaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by carbonyl-aniline coupling. Common methods include:

- Friedel-Crafts acylation using AlCl₃ as a catalyst under anhydrous conditions (60–80°C, 12–24 hrs) .

- Pd-mediated cross-coupling for higher regioselectivity (e.g., Suzuki-Miyaura with aryl boronic acids, 90°C, inert atmosphere) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce cyclobutane stability.

- Yield optimization : Pilot trials with fractional factorial design (e.g., varying temperature, catalyst loading) are recommended to identify dominant factors .

Q. How to structure a research paper on 4-Cyclobutanecarbonylaniline to meet journal standards?

- Methodological Answer :

- Introduction : State a focused hypothesis (e.g., “Cyclobutane ring strain enhances electrophilic substitution”) .

- Methods : Detail synthetic protocols, including failure conditions (e.g., AlCl₃ hydrolysis pitfalls) .

- Results : Use scatter plots for kinetic data and heatmaps for SAR trends .

- Conclusion : Highlight unresolved questions (e.g., “Role of solvent polarity in ring-opening reactions”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.